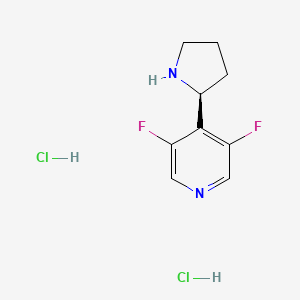
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with two fluorine atoms at the 3 and 5 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other cyclic or acyclic precursors.
Attachment to the Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced at the 3 and 5 positions of the pyridine ring through halogenation reactions using reagents such as fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure but lacks the fluorine atoms at the 3 and 5 positions.
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
(S)-3,5-difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H12Cl2F2N2 |
|---|---|
Molecular Weight |
257.10 g/mol |
IUPAC Name |
3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8;;/h4-5,8,13H,1-3H2;2*1H/t8-;;/m0../s1 |
InChI Key |
TVQPWVDCRSIWCD-JZGIKJSDSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=NC=C2F)F.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


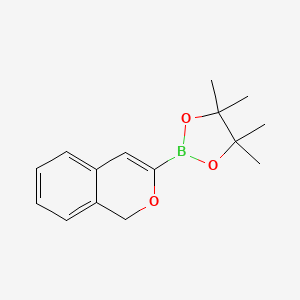
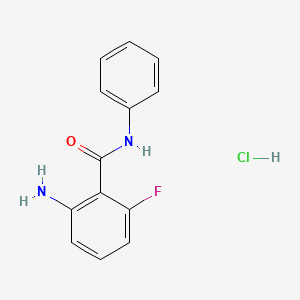
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)



![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
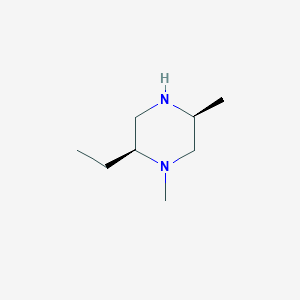

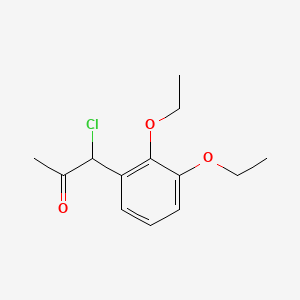

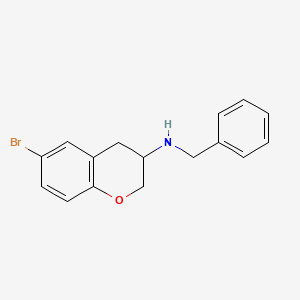
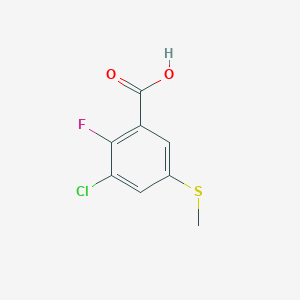
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
